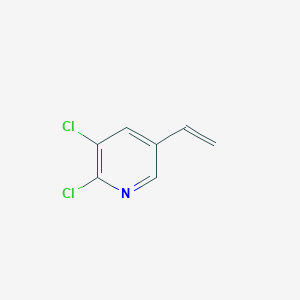
2,3-Dichloro-5-ethenylpyridine
Übersicht
Beschreibung
2,3-Dichloro-5-ethenylpyridine is a chemical compound with the molecular formula C7H5Cl2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various methods such as Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and an ethenyl group attached . The exact structure can be determined using techniques such as 1H and 13C NMR spectroscopy and HRMS .
Chemical Reactions Analysis
This compound, like other pyridine derivatives, can participate in a variety of chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Safety and Hazards
Zukünftige Richtungen
The 1,3-diene motif, which is present in 2,3-Dichloro-5-ethenylpyridine, is widely found in many natural products and drug candidates with relevant biological activities. Therefore, the stereoselective preparation of dienes has attracted much attention, and the search for new synthetic protocols continues unabated .
Eigenschaften
CAS-Nummer |
1001193-62-9 |
|---|---|
Molekularformel |
C7H5Cl2N |
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
2,3-dichloro-5-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2 |
InChI-Schlüssel |
KQIYTGYKAXIQQW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(N=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

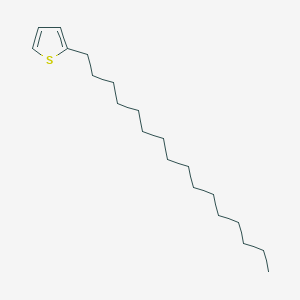
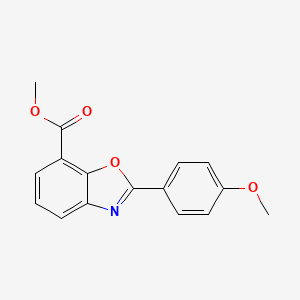

![4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid](/img/structure/B8718043.png)
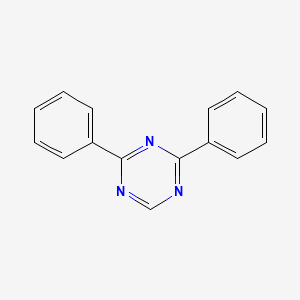
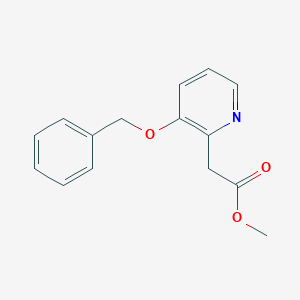


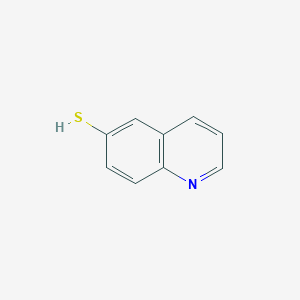
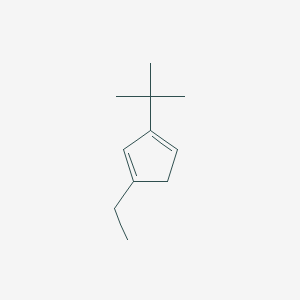

![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)

